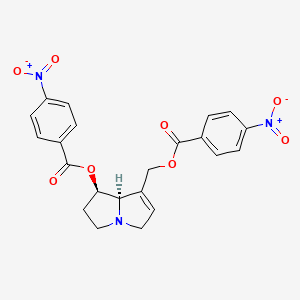

Retronecine 7,9-bis(p-nitrobenzoate)

Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid Chemistry

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds found in numerous plant species worldwide. d-nb.info They are known for their biosynthesis in plants as a defense mechanism against herbivores. arxiv.org The core chemical structure of most PAs is a necine base, which is a bicyclic amino alcohol. Retronecine (B1221780) is one of the most common necine bases found in nature. unigoa.ac.in

The chemistry of PAs is diverse, with the necine base being esterified with one or more necic acids, which are typically aliphatic carboxylic acids. These esters can be monoesters, open-chain diesters, or macrocyclic diesters. Retronecine 7,9-bis(p-nitrobenzoate) is a synthetic diester of retronecine, where the naturally occurring necic acids have been replaced by p-nitrobenzoic acid. This structural modification is significant as it allows for the investigation of the retronecine core's reactivity and spectroscopic properties, independent of the complexities introduced by the various natural necic acids.

Significance as a Synthetic Intermediate and Spectroscopic Probe

The strategic placement of two p-nitrobenzoate groups on the retronecine skeleton makes Retronecine 7,9-bis(p-nitrobenzoate) a valuable molecule in both synthesis and analysis.

As a Synthetic Intermediate:

The p-nitrobenzoate moieties are effective protecting groups for the primary and secondary alcohol functionalities of the retronecine core. Their stability under certain reaction conditions allows for chemical modifications at other positions of the molecule. Furthermore, the p-nitrobenzoate groups can act as good leaving groups in nucleophilic substitution reactions, providing a pathway for the introduction of other functional groups at the 7 and 9 positions. This is particularly useful in the synthesis of novel, semi-synthetic pyrrolizidine alkaloids for pharmacological studies or as chiral building blocks in asymmetric synthesis.

As a Spectroscopic Probe:

The derivatization of retronecine with p-nitrobenzoyl chloride to form Retronecine 7,9-bis(p-nitrobenzoate) significantly enhances its utility as a spectroscopic probe, especially in chromatographic and spectroscopic techniques. The p-nitrobenzoyl groups introduce strong chromophores into the molecule, which greatly increases its molar absorptivity in the ultraviolet (UV) region of the electromagnetic spectrum. This property is highly advantageous for the sensitive detection and quantification of retronecine using High-Performance Liquid Chromatography (HPLC) with a UV detector. uva.es

Historical Perspectives on Retronecine Derivatization

The study of pyrrolizidine alkaloids has a long history, with early research focusing on their isolation from plant sources and the characterization of their toxic effects. The first total synthesis of racemic retronecine was a significant milestone in the mid-20th century, opening the door for more detailed chemical investigations. unigoa.ac.in

Historically, the analysis of PAs was challenging due to their low concentrations in natural sources and the lack of sensitive analytical techniques. Early methods often relied on colorimetric assays that were prone to interference. The advent of chromatographic techniques, such as paper chromatography and later thin-layer chromatography (TLC), provided better separation of these alkaloids. arxiv.org

The development of gas chromatography (GC) and HPLC revolutionized the analysis of PAs. uva.es However, the low volatility and lack of strong chromophores of many natural PAs limited their direct analysis. This led to the development of derivatization methods to enhance their detectability. Esterification of the hydroxyl groups of the necine bases with reagents that introduce a UV-active or fluorescent tag became a common strategy. The use of p-nitrobenzoyl chloride for this purpose is a classic example of such a derivatization approach, designed to improve the analytical capabilities for these compounds. This historical need for more sensitive and specific analytical methods is the context in which derivatives like Retronecine 7,9-bis(p-nitrobenzoate) were conceived and utilized.

Data Tables

Table 1: Physicochemical Properties of Retronecine 7,9-bis(p-nitrobenzoate)

| Property | Value |

| Molecular Formula | C22H19N3O8 |

| Molecular Weight | 453.4 g/mol |

| Appearance | Expected to be a crystalline solid |

| Stereochemistry | Absolute |

Data sourced from Google's Substance Registration System. nih.gov

Table 2: Theoretical ¹H NMR Spectral Data for Retronecine 7,9-bis(p-nitrobenzoate)

Disclaimer: The following table is a theoretical prediction based on known chemical shifts for the retronecine skeleton and p-nitrobenzoate esters, as specific experimental data for this compound was not found in the reviewed literature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~5.8-6.0 | m |

| H-3, H-5 | ~3.4-4.2 | m |

| H-6 | ~2.2-2.8 | m |

| H-7 | ~5.4-5.6 | m |

| H-8 | ~4.0-4.2 | m |

| H-9 | ~4.8-5.0 | ABq |

| Aromatic Protons (p-nitrobenzoate) | ~8.1-8.3 | d |

| Aromatic Protons (p-nitrobenzoate) | ~8.3-8.5 | d |

Structure

3D Structure

Properties

CAS No. |

52031-08-0 |

|---|---|

Molecular Formula |

C22H19N3O8 |

Molecular Weight |

453.4 g/mol |

IUPAC Name |

[(7R,8R)-7-(4-nitrobenzoyl)oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 4-nitrobenzoate |

InChI |

InChI=1S/C22H19N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-9,19-20H,10-13H2/t19-,20-/m1/s1 |

InChI Key |

GTRITHBPPJIKNF-WOJBJXKFSA-N |

Isomeric SMILES |

C1CN2CC=C([C@@H]2[C@@H]1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1CN2CC=C(C2C1OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Retronecine 7,9 Bis P Nitrobenzoate and Analogues

Strategies for Diesterification of Retronecine (B1221780)

Retronecine possesses two hydroxyl groups at the C7 and C9 positions, which are available for esterification. The formation of Retronecine 7,9-bis(p-nitrobenzoate) requires the acylation of both of these alcohol functionalities. The approach to this diesterification can be either direct, where both ester groups are introduced in a single step, or sequential, involving a stepwise process.

Direct Esterification Approaches

Direct diesterification of retronecine involves treating the diol with an excess of a p-nitrobenzoylating agent, such as p-nitrobenzoyl chloride, in the presence of a suitable base. The base is crucial for scavenging the hydrochloric acid generated during the reaction and for activating the hydroxyl groups.

Table 1: Reaction Conditions for Direct Diesterification

| Reagent | Base | Solvent | Temperature |

| p-Nitrobenzoyl chloride | Pyridine (B92270) | Dichloromethane (B109758) | Room Temperature |

| p-Nitrobenzoic anhydride | DMAP, Triethylamine (B128534) | Acetonitrile | Reflux |

Note: The conditions presented are generalized based on standard esterification procedures and may require optimization for the specific synthesis of Retronecine 7,9-bis(p-nitrobenzoate).

A challenge in direct diesterification is the potential for the formation of a mixture of products, including the 7-monoester, the 9-monoester, and the desired 7,9-diester. The relative reactivity of the C7 (allylic) and C9 (primary) hydroxyl groups can influence the product distribution. However, by using a significant excess of the acylating agent and appropriate reaction conditions, the formation of the diester can be maximized.

Sequential Esterification Protocols

A sequential approach to the synthesis of Retronecine 7,9-bis(p-nitrobenzoate) offers greater control over the esterification process. This strategy involves the protection of one hydroxyl group while the other is esterified, followed by deprotection and esterification of the second hydroxyl group.

For instance, the C7-hydroxyl group could be selectively protected using a bulky protecting group, allowing for the esterification of the less sterically hindered C9-hydroxyl group with p-nitrobenzoyl chloride. Subsequent removal of the protecting group from the C7 position would then be followed by a second esterification step to introduce the second p-nitrobenzoate group.

Table 2: Potential Protecting Groups for Sequential Esterification

| Protecting Group | Introduction Reagent | Deprotection Condition |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF in THF |

| Trityl (Tr) | Trityl chloride, Pyridine | Mild acid (e.g., TFA) |

This stepwise method, while potentially longer, can provide a higher yield of the specific desired diester and avoids the formation of mixed ester byproducts. The choice of protecting group is critical and depends on its stability under the conditions of the first esterification and the ease of its subsequent removal without affecting the newly formed ester linkage.

Total Synthesis Routes to the Retronecine Core for Derivatization

The availability of retronecine from natural sources can be limited. Therefore, total synthesis provides a reliable alternative for obtaining the core structure for subsequent derivatization. Chiral pool approaches, which utilize readily available enantiomerically pure starting materials, are prominent in the synthesis of (+)-retronecine.

Chiral Pool Approaches to (+)-Retronecine Precursors

(S)-Malic acid is a versatile and inexpensive chiral starting material for the synthesis of various natural products, including the retronecine core. A notable synthetic route involves an expedient five-step synthesis to produce ent-retronecine (the enantiomer of the natural product) and heliotridine. researchgate.net This approach underscores the efficiency of using (S)-malic acid as a chiral building block. The synthesis typically involves the transformation of the stereocenters in malic acid into the corresponding stereocenters of the pyrrolizidine (B1209537) nucleus. A literature review highlights a stereocontrolled synthesis of necine bases where an imide formed from (S)-malic acid is a key intermediate. unigoa.ac.in

α-Amino acids, particularly those with a pyrrolidine (B122466) ring such as L-proline, are excellent chiral precursors for the synthesis of pyrrolizidine alkaloids. The inherent stereochemistry of the amino acid is leveraged to control the stereochemistry of the final product. Synthetic strategies often involve the elaboration of the amino acid into a suitable intermediate that can undergo cyclization to form the bicyclic pyrrolizidine skeleton. While the direct synthesis of (+)-retronecine from L-proline has been a subject of synthetic efforts, various pyrrolizidine alkaloids have been successfully synthesized from amino acid precursors, demonstrating the viability of this approach. core.ac.uk

De Novo Stereoselective Synthesis of the Pyrrolizidine Skeleton

The de novo synthesis of the pyrrolizidine skeleton, the core of retronecine, can be achieved through various stereoselective strategies. These methods build the bicyclic structure from acyclic or monocyclic precursors, allowing for precise control over the stereochemistry.

A notable strategy for constructing the pyrrolizidine framework involves an intramolecular carbenoid displacement (ICD) reaction as the key step. This method facilitates the crucial carbon-carbon bond formation at the α-position relative to the nitrogen atom within a lactam precursor. The synthesis of pyrrolizidine alkaloids such as (±)-trachelanthamidine and (±)-isoretronecanol has been successfully achieved using this approach. researchgate.netacs.org

The general sequence involves preparing a suitable diazo-compound precursor, often containing a sulfide (B99878) or selenide (B1212193) group. The presence of the sulfur atom helps to control the reaction site. acs.org Upon treatment with a catalyst, typically a rhodium(II) complex, a carbenoid is generated, which then undergoes an intramolecular cyclization to form the bicyclic pyrrolizidine ring system. This methodology has proven to be an effective and versatile route for the synthesis of the core alkaloid structure. researchgate.net

The 1,3-dipolar cycloaddition of cyclic nitrones is a powerful and highly stereocontrolled method for synthesizing the pyrrolizidine skeleton. ijcce.ac.ir This strategy involves the reaction of a pyrroline-N-oxide (a cyclic nitrone) with a dipolarophile, such as an alkene, to form an isoxazolidine-fused bicyclic system. researchgate.net This cycloaddition reaction functionalizes the alkene by creating both a C–C and a C–O bond simultaneously. researchgate.net

The resulting isoxazolidine (B1194047) adduct serves as a key intermediate. The N-O bond within this structure is readily cleaved through reductive methods, such as hydrogenolysis. Following the cleavage, further chemical transformations, including intramolecular alkylation, lead to the formation of the desired dihydroxylated pyrrolizidine alkaloids. acs.org This strategy offers excellent control over both the relative and absolute stereochemistry of the multiple stereogenic centers present in the target molecule, making it a highly valuable approach for synthesizing complex alkaloids like retronecine. ijcce.ac.ir The synthesis of various polyhydroxylated pyrrolizidine and indolizidine alkaloids has been successfully accomplished using this general strategy. ijcce.ac.ir

A highly enantioselective approach to substituted pyrrolidines, which are precursors to the pyrrolizidine skeleton, involves the asymmetric deprotonation (lithiation) of an N-protected pyrrolidine. The use of N-Boc-pyrrolidine is common, where the tert-butoxycarbonyl (Boc) group serves as a protecting group and directs the lithiation. whiterose.ac.uk

The reaction is mediated by a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand. uow.edu.au (-)-Sparteine has been a widely used chiral diamine for this purpose; however, due to its limited availability, effective surrogates have been developed. whiterose.ac.uk This process generates a configurationally stable α-lithiated N-Boc-pyrrolidine intermediate. This chiral nucleophile can then be trapped with a suitable electrophile to install a substituent at the C2 position with high enantiomeric excess. uow.edu.ausci-hub.cat

For the synthesis of the pyrrolizidine skeleton, the chosen electrophile would be a molecule containing a functional group that can be elaborated into a side chain and subsequently cyclized to form the second ring. For instance, reaction with an appropriate alkyl halide followed by functional group manipulation and intramolecular cyclization would yield the bicyclic pyrrolizidine core. This method provides a reliable route to optically active pyrrolizidine precursors from simple starting materials. chemguide.co.ukresearchgate.net

Synthesis of p-Nitrobenzoate Moiety and its Coupling Reactions

The final stage in the synthesis of Retronecine 7,9-bis(p-nitrobenzoate) is the esterification of the C7 and C9 hydroxyl groups of the retronecine base with a p-nitrobenzoate group. This process involves the preparation of a reactive p-nitrobenzoyl derivative and its subsequent coupling with retronecine.

The most common precursor for the esterification is p-nitrobenzoyl chloride . It is typically synthesized from p-nitrobenzoic acid. Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most prevalent. The reaction with thionyl chloride can be performed with the reagent acting as both the chlorinating agent and the solvent, often yielding the product in high purity and yield after distillation. whiterose.ac.uksci-hub.cat The use of a catalyst, such as pyridine, can facilitate the reaction with thionyl chloride. sci-hub.cat

| Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux (e.g., 90°C, 12h), often with pyridine as catalyst | >98% | sci-hub.cat |

| Phosphorus Pentachloride (PCl₅) | Heating on a water bath until HCl evolution ceases | 90-96% | chemguide.co.uk |

The coupling of p-nitrobenzoyl chloride with retronecine is a nucleophilic acyl substitution reaction. Retronecine possesses two hydroxyl groups, an allylic secondary alcohol at C7 and a primary alcohol at C9, both of which act as nucleophiles. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), to prevent reaction with the solvent. A non-nucleophilic organic base, like triethylamine or pyridine, is added to the reaction mixture. This base serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product and preventing protonation of the retronecine nitrogen atom. At least two equivalents of p-nitrobenzoyl chloride are required to ensure the esterification of both hydroxyl groups.

Optimization of Reaction Conditions and Yields in Retronecine 7,9-bis(p-nitrobenzoate) Synthesis

Optimizing the synthesis of Retronecine 7,9-bis(p-nitrobenzoate), particularly the final esterification step, is crucial for maximizing yield and purity. Several reaction parameters must be carefully controlled.

Stoichiometry: The molar ratio of the reactants is a key factor. A slight excess of p-nitrobenzoyl chloride (e.g., 1.1 to 1.2 equivalents per hydroxyl group) is often used to ensure the complete conversion of retronecine, which can be the limiting reagent.

Solvent: The choice of solvent is critical. Anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, or diethyl ether are preferred because they are inert to the highly reactive acyl chloride and effectively dissolve the reactants.

Base: The selection and amount of base are important. Triethylamine is a common choice. The base should be strong enough to scavenge the HCl byproduct efficiently but not so nucleophilic that it competes with the alcohol in reacting with the acyl chloride. The use of 2.2 to 2.5 equivalents of the base is typical to neutralize the generated HCl and any trace acid impurities.

Temperature: Temperature control is vital for managing the reaction rate and minimizing side reactions. The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon adding the acyl chloride. It is then allowed to warm to room temperature and stirred for several hours to ensure completion.

Reaction Time and Monitoring: The progress of the esterification should be monitored, for instance by Thin-Layer Chromatography (TLC), to determine the point of maximum conversion and to avoid potential degradation or side-product formation from prolonged reaction times.

Purification: Post-reaction workup is essential for isolating the pure product. This typically involves an aqueous wash to remove the triethylamine hydrochloride salt and any unreacted acid chloride (which hydrolyzes to p-nitrobenzoic acid). The crude product is then purified, most commonly by column chromatography, to separate the desired diester from any mono-esterified products or other impurities.

Systematic optimization of these parameters, potentially using a Design of Experiments (DoE) approach like a D-optimal design, can lead to a robust and high-yielding process. researchgate.netacs.org

| Parameter | Variable | Rationale and Considerations |

|---|---|---|

| Stoichiometry | Molar ratio of Retronecine : Acyl Chloride : Base | Using a slight excess of acyl chloride and base ensures complete conversion of the limiting retronecine. |

| Solvent | DCM, THF, Diethyl Ether | Must be aprotic and anhydrous to prevent side reactions. Solvent polarity can influence reaction rates. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity; reaction is typically completed at room temperature. |

| Reaction Time | 1 - 24 hours | Monitored by TLC to identify the optimal duration for maximizing yield and minimizing byproducts. |

Advanced Structural Elucidation of Retronecine 7,9 Bis P Nitrobenzoate

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule's functional groups.

In the structural analysis of Retronecine (B1221780) 7,9-bis(p-nitrobenzoate), IR spectroscopy is instrumental in confirming the presence of key structural motifs. The molecule is a diester derivative of retronecine, a pyrrolizidine (B1209537) alkaloid, and two p-nitrobenzoic acid moieties. The esterification occurs at the C-7 and C-9 positions of the retronecine core. A theoretical analysis of its IR spectrum can be performed by considering the characteristic absorption bands of its constituent functional groups: the ester groups, the nitro groups, the aromatic rings, and the pyrrolizidine nucleus.

The most prominent absorption bands expected in the IR spectrum of Retronecine 7,9-bis(p-nitrobenzoate) arise from the p-nitrobenzoate groups. The carbonyl (C=O) stretching vibration of the ester functional groups is expected to produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is a highly characteristic absorption for ester carbonyls. The presence of two ester groups in the molecule would likely result in a particularly intense peak in this region.

Furthermore, the nitro groups (-NO₂) of the p-nitrobenzoate moieties give rise to two distinct and strong absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, generally between 1340-1360 cm⁻¹. researchgate.netsciencing.comstudy.com These two absorptions are highly indicative of the presence of a nitro functional group.

The aromatic rings of the p-nitrobenzoate groups will also exhibit characteristic absorptions. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. sciencing.comstudy.com The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the lower frequency region of the spectrum (typically below 900 cm⁻¹). For a para-substituted benzene ring, a strong absorption is expected in the range of 800-850 cm⁻¹. sciencing.com

The retronecine core of the molecule contributes to the spectrum as well, although its signals may be less intense or overlap with those from the p-nitrobenzoate groups. The C-N stretching vibration of the tertiary amine in the pyrrolizidine ring is expected in the 1020-1250 cm⁻¹ region. The C-O stretching vibrations of the ester linkages, specifically the C-O single bond stretch, will also be present, typically in the 1100-1300 cm⁻¹ range and are often coupled with other vibrations. researchgate.netsciencing.com The unsaturated pyrrolizidine ring contains a C=C double bond, which would show a stretching absorption around 1640-1680 cm⁻¹, though it may be weak. The aliphatic C-H bonds in the retronecine nucleus will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for Retronecine 7,9-bis(p-nitrobenzoate) is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretching | 1720-1740 | Strong |

| Nitro (N-O) | Asymmetric Stretching | 1500-1550 | Strong |

| Nitro (N-O) | Symmetric Stretching | 1340-1360 | Strong |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium to Weak |

| Ester (C-O) | Stretching | 1100-1300 | Medium |

| Tertiary Amine (C-N) | Stretching | 1020-1250 | Medium to Weak |

| Alkene (C=C) | Stretching | 1640-1680 | Weak |

| Aromatic C-H | Out-of-plane Bending | 800-850 | Strong |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

This detailed analysis of the expected IR absorption bands provides a robust framework for the structural confirmation of Retronecine 7,9-bis(p-nitrobenzoate) and demonstrates the utility of infrared spectroscopy in the characterization of complex organic molecules.

Chemical Reactivity and Transformation Pathways of Retronecine 7,9 Bis P Nitrobenzoate

Ester Hydrolysis Kinetics and Mechanisms

The ester groups at the C-7 and C-9 positions are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield retronecine (B1221780) and two equivalents of p-nitrobenzoic acid. This process can be catalyzed by acid, base, or enzymes, particularly carboxylesterases. encyclopedia.pubnih.gov The kinetics and regioselectivity of this hydrolysis are influenced by several factors.

The rate of ester hydrolysis in retronecine diesters is significantly affected by the electronic properties of the acid moiety and steric hindrance around the carbonyl group. nih.govnih.gov

Electronic Effects: The presence of the electron-withdrawing nitro group in the para position of the benzoate (B1203000) ring (-OOC-C₆H₄-NO₂) significantly influences the lability of the ester bond. This group withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion. This principle aligns with Hammett linear free-energy relationships, where electron-withdrawing substituents accelerate the rate of hydrolysis of benzoate esters. semanticscholar.org

Steric Hindrance: Studies on a variety of retronecine diesters have shown that steric hindrance around the ester groups is a primary factor inhibiting hydrolysis. nih.govnih.gov Bulky necic acids can shield the ester linkage from the approach of a nucleophile or the active site of an enzyme, thereby slowing the rate of cleavage. While the p-nitrobenzoate group itself is not exceptionally bulky, its orientation and interaction with the bicyclic retronecine core can influence reaction rates compared to smaller, unbranched aliphatic esters.

Table 1: Factors Influencing Ester Hydrolysis Rates in Retronecine Diesters

| Factor | Influence on Hydrolysis Rate | Rationale |

|---|---|---|

| Electron-withdrawing Substituents (e.g., -NO₂) on Acid Moiety | Increase | Increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. semanticscholar.org |

| Steric Hindrance around Ester Group | Decrease | Shields the reaction center from attack by nucleophiles or enzymatic active sites. nih.govnih.gov |

| Enzyme Specificity (e.g., Carboxylesterases) | Variable | Depends on the fit of the substrate within the enzyme's active site; can be influenced by factors like acid chain length. nih.gov |

The two ester groups in Retronecine 7,9-bis(p-nitrobenzoate) are not chemically equivalent, which can lead to regioselective hydrolysis. The C-9 ester is an allylic ester, while the C-7 ester is a secondary alcohol ester. This difference in electronic and steric environment can result in one ester hydrolyzing preferentially over the other.

Research on related retronecine diesters, such as retronecine di-isovalerate, has demonstrated that enzymatic hydrolysis can occur primarily at the allylic 9-ester group. nih.govnih.gov This preference is attributed to the greater accessibility of the C-9 position and the electronic influence of the adjacent double bond. The C-7 position is generally more sterically hindered by the pyrrolizidine (B1209537) ring structure. Therefore, it is expected that the initial hydrolysis of Retronecine 7,9-bis(p-nitrobenzoate) would preferentially yield Retronecine 7-(p-nitrobenzoate).

Table 2: Positional Reactivity in Hydrolysis of Retronecine Diesters

| Position | Type of Ester | Expected Relative Rate of Hydrolysis | Rationale |

|---|---|---|---|

| C-9 | Primary, Allylic | Faster | Less steric hindrance and potential electronic activation from the adjacent double bond. nih.govnih.gov |

| C-7 | Secondary | Slower | Greater steric hindrance from the bicyclic ring system. nih.gov |

Reactions at the Pyrrolizidine Nitrogen

The tertiary nitrogen atom at the C-4 position of the pyrrolizidine core is a nucleophilic and basic center, making it a key site for chemical transformations.

A primary metabolic pathway for retronecine-based pyrrolizidine alkaloids is N-oxidation. encyclopedia.pub This reaction involves the oxidation of the tertiary nitrogen to form a pyrrolizidine alkaloid N-oxide (PANO). In biological systems, this conversion is typically catalyzed by hepatic microsomal monooxygenases, such as flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYP450). encyclopedia.pub The resulting N-oxide of Retronecine 7,9-bis(p-nitrobenzoate) would be significantly more water-soluble than the parent tertiary amine. encyclopedia.pub This transformation is generally considered a detoxification pathway as N-oxides are often readily excreted. researchgate.net

As a tertiary amine, the pyrrolizidine nitrogen can react with electrophiles, such as alkyl halides (e.g., methyl iodide), to undergo quaternization. This Sₙ2 reaction results in the formation of a quaternary ammonium (B1175870) salt. The product would carry a permanent positive charge on the nitrogen atom, which would be bonded to four carbon atoms. This reaction is a standard transformation for tertiary amines and would significantly alter the chemical properties of the molecule, rendering it highly polar.

Reactions at the Allylic Double Bond

The double bond between C-1 and C-2 imparts allylic reactivity to the molecule. This feature is critical for the bioactivation of many pyrrolizidine alkaloids into toxic metabolites. nih.govmdpi.com The primary reaction pathway involves metabolic oxidation by cytochrome P450 enzymes to form dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive electrophiles. nih.govmdpi.com These intermediates, also known as pyrrolic esters, can subsequently react with biological nucleophiles.

Another potential, though less studied in this specific context, set of reactions includes allylic substitutions or rearrangements. wikipedia.orgvedantu.com For example, under free-radical conditions, substitution at an allylic carbon (C-3 or C-9) could occur. masterorganicchemistry.com Furthermore, electrophilic addition to the double bond could lead to a variety of products, potentially with rearrangement of the double bond, although this pathway is less common in the metabolism of pyrrolizidine alkaloids compared to the formation of pyrrolic esters.

Addition Reactions

The C1-C2 double bond in the retronecine core is susceptible to addition reactions, which are common for alkenes. These reactions typically result in the saturation of the pyrrolizidine ring system.

Catalytic Hydrogenation: One of the primary addition reactions for the retronecine skeleton is catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. This reaction converts the unsaturated retronecine base into the saturated platynecine or retronecanol (B13760466) base. While specific studies on Retronecine 7,9-bis(p-nitrobenzoate) are not detailed, the hydrogenation of the parent retronecine molecule is well-established. For instance, catalytic hydrogenation of retronecine using a Palladium on carbon (Pd/C) catalyst leads to the formation of the corresponding saturated pyrrolizidine derivative. unigoa.ac.in This reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com The bulky p-nitrobenzoate ester groups on Retronecine 7,9-bis(p-nitrobenzoate) could potentially influence the rate and stereochemical outcome of the hydrogenation through steric hindrance.

| Reaction Type | Reagents | Product Type | Stereochemistry |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Pt, Ni) | Saturated Pyrrolizidine (Platynecine/Retronecanol derivatives) | Syn-addition |

| Halogenation | Br₂, Cl₂ | Vicinal Dihalide | Anti-addition |

| Hydrohalogenation | HCl, HBr | Halogenated Pyrrolizidine | Follows Markovnikov's Rule |

Other potential addition reactions, typical for alkenes, include halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl). wikipedia.orgmsu.eduksu.edu.salibretexts.org These reactions would proceed via electrophilic addition mechanisms, with the initial attack of the electrophile on the electron-rich double bond. libretexts.org The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. msu.edu

Oxidative Transformations to Dehydropyrrolizidine Alkaloids (Chemical Aspects)

The oxidation of the retronecine core to form dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters, is a critical transformation. While this process is well-known in metabolic pathways, it can also be achieved through chemical synthesis. researchgate.net These pyrrolic derivatives are highly reactive electrophiles due to their conjugated structure.

Chemical Oxidation: The conversion of retronecine esters to their corresponding dehydropyrrolizidine derivatives can be accomplished using various oxidizing agents. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic alcohols. researchgate.netorganic-chemistry.orgrsc.org In the context of the retronecine structure, MnO₂ can facilitate the dehydrogenation of the pyrrolizidine ring to introduce the pyrrolic system. The reaction is a surface reaction, and its efficiency can be influenced by the solvent and reaction conditions. nih.govnih.gov

Another approach involves the use of reagents like o-chloranil. Studies on retronecine-type alkaloids have shown that reaction with o-chloranil in a methanolic solution upon heating produces an oxidative derivative that can be detected chromatographically. This method is used for the analytical determination of total retronecine-type alkaloids.

The resulting dehydropyrrolizidine structure is a key feature responsible for the biological activity of many pyrrolizidine alkaloids, as the pyrrolic system can act as a potent alkylating agent.

Free-Radical Reactions of Retronecine Derivatives

The retronecine framework can also participate in free-radical reactions, leading to complex structural rearrangements and the formation of new cyclic systems. These reactions typically involve the generation of a radical species which then undergoes intramolecular cyclization.

Research into the free-radical reactions of retronecine derivatives has shown that the reaction pathway is highly dependent on the specific protecting groups and reaction conditions. For example, when 7-O-(phenoxythiocarbonyl)-9-O-protected-retronecine derivatives are subjected to free-radical conditions, they can yield tricyclic ketones. This transformation highlights the ability of the retronecine skeleton to undergo intramolecular cyclization reactions when a radical is generated at a suitable position.

The general mechanism for such reactions involves three main stages: initiation (generation of the initial radical), propagation (the radical cyclization step), and termination. iupac.org Intramolecular radical cyclizations are often rapid and selective, favoring the formation of five- and six-membered rings. inglomayor.cl

| Starting Material | Key Reagents | Reaction Type | Product Type |

|---|---|---|---|

| 7-O-(phenoxythiocarbonyl)-9-O-protected-retronecine | Radical Initiator (e.g., AIBN), n-Bu₃SnH | Intramolecular Cyclization | Tricyclic Ketone |

Exploration of Other Derivatizations at the Necine Base

Beyond the reactions involving the double bond, the retronecine base, and by extension Retronecine 7,9-bis(p-nitrobenzoate), can undergo various other derivatizations. These modifications are often aimed at exploring structure-activity relationships or synthesizing analogues with different properties.

The hydroxyl groups at C-7 and C-9 of the parent retronecine are primary sites for derivatization, most commonly through esterification. gla.ac.ukyoutube.comorganic-chemistry.orgyoutube.com The synthesis of Retronecine 7,9-bis(p-nitrobenzoate) itself is an example of such a diesterification. A wide array of other diesters of retronecine have been prepared for scientific studies. gla.ac.uk

Furthermore, treatment of retronecine with substituted glutaric anhydrides can lead to the formation of mixtures of 7- and 9-monoesters, which can then be cyclized to form macrocyclic diester alkaloid analogues. gla.ac.uk

The hydroxyl groups can also be replaced by other functionalities. For instance, the preparation of dichlororetronecine involves the replacement of the hydroxyl groups with chlorine atoms. Another example is the synthesis of retronamine, an amino-analogue of retronecine, which provides a route to amide analogues of pyrrolizidine esters.

| Reaction Type | Reagents/Method | Product |

|---|---|---|

| Esterification | Acid Anhydrides, Acid Chlorides | Diesters (e.g., Retronecine 7,9-bis(p-nitrobenzoate)) |

| Macrocyclization | Substituted Glutaric Anhydrides followed by cyclization | Macrocyclic Diester Analogues |

| Halogenation | Chlorinating Agent (e.g., SOCl₂) | Dichlororetronecine |

| Amination | Multi-step synthesis involving conversion of OH to NH₂ | Retronamine (Amino-analogue) |

Computational and Theoretical Investigations of Retronecine 7,9 Bis P Nitrobenzoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide insights into the geometry, stability, and reactivity of Retronecine (B1221780) 7,9-bis(p-nitrobenzoate).

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Retronecine 7,9-bis(p-nitrobenzoate), DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the first step in a computational investigation.researchgate.net

These studies would aim to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate thermodynamic properties: Predict values for enthalpy, entropy, and Gibbs free energy of formation.

Determine electronic properties: Map the electron density and electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity.

A hypothetical data table of optimized geometric parameters from a DFT calculation is presented below.

| Parameter | Predicted Value |

| C7-O Bond Length (Å) | 1.45 |

| C9-O Bond Length (Å) | 1.43 |

| N-C8 Bond Length (Å) | 1.47 |

| C=O (ester) Bond Length (Å) | 1.21 |

| O-N-O (nitro) Bond Angle (°) | 125 |

Molecular Orbital AnalysisAnalysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions.

Orbital Distribution: The spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Landscape

Retronecine 7,9-bis(p-nitrobenzoate) possesses several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations would be employed to explore the different accessible conformations and their relative stabilities over time. mdpi.com An MD simulation would involve:

Assigning a force field (e.g., AMBER, CHARMM) to describe the interatomic potentials.

Simulating the molecule's movement in a solvent box (e.g., water or chloroform) at a given temperature and pressure.

Analyzing the trajectory to identify the most populated conformational states and the energy barriers between them. This is crucial for understanding how the molecule behaves in a biological environment and how its shape influences its function.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

Predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of Retronecine 7,9-bis(p-nitrobenzoate) would typically involve the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. rsc.org The calculated shifts would then be compared to experimental data, if available, to confirm the proposed structure. researchgate.netresearchgate.net Discrepancies between predicted and experimental shifts can reveal subtle conformational or electronic effects.

Below is a hypothetical table of predicted versus experimental ¹³C NMR chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 135.2 | 134.8 |

| C2 | 128.9 | 128.5 |

| C3 | 60.5 | 60.1 |

| C5 | 55.8 | 55.4 |

| C7 | 78.3 | 77.9 |

| C8 | 62.1 | 61.7 |

| C9 | 75.4 | 75.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating reaction mechanisms, such as the hydrolysis of the ester groups in Retronecine 7,9-bis(p-nitrobenzoate). researchgate.netacs.org This process is relevant to the metabolic activation and detoxification of pyrrolizidine (B1209537) alkaloids. researchgate.netarxiv.org

Transition State AnalysisTo study a reaction like ester hydrolysis, computational chemists would map the potential energy surface of the reaction.nih.govThis involves:

Identifying the structures of the reactants, intermediates, and products.

Locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactants and the TS), which determines the reaction rate.

For the hydrolysis of the ester linkages in Retronecine 7,9-bis(p-nitrobenzoate), calculations would likely investigate both acid- and base-catalyzed mechanisms. acs.org The analysis would reveal the precise geometry of the transition state, showing which bonds are breaking and forming, and provide a quantitative measure of the energetic barrier that must be overcome for the reaction to proceed.

Reaction Pathway Energetics

The esterification of retronecine at the 7- and 9-positions to form Retronecine 7,9-bis(p-nitrobenzoate) is a thermodynamically favorable process, driven by the formation of stable ester linkages and the release of a small molecule byproduct, such as hydrogen chloride if p-nitrobenzoyl chloride is used as the acylating agent. A comprehensive understanding of the reaction pathway energetics would require detailed quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

Hypothetical Reaction Coordinate for the Esterification of Retronecine

A plausible reaction mechanism for the esterification at one of the hydroxyl groups would proceed through a nucleophilic acyl substitution pathway. The key steps and their anticipated energetic characteristics are outlined below:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydroxyl groups of retronecine on the electrophilic carbonyl carbon of p-nitrobenzoyl chloride. This step leads to the formation of a tetrahedral intermediate. This is typically a low-energy barrier step.

Formation of the Tetrahedral Intermediate: The tetrahedral intermediate is a high-energy species along the reaction coordinate but is a true intermediate residing in a shallow potential energy well.

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This step is generally associated with the highest energy barrier, representing the rate-determining step of the reaction.

Proton Transfer: A final proton transfer step, likely to a base present in the reaction mixture (such as pyridine (B92270) or triethylamine (B128534), which are commonly used in such esterifications), neutralizes the initially formed oxonium ion, yielding the final ester product.

Energetics Profile

Interactive Data Table: Hypothetical Energetic Parameters

Since specific experimental or calculated values for the reaction pathway energetics of Retronecine 7,9-bis(p-nitrobenzoate) synthesis are not available, the following table presents hypothetical, yet plausible, energetic parameters for the mono-esterification of retronecine with p-nitrobenzoyl chloride based on analogous reactions. These values are for illustrative purposes to represent the expected energetic landscape.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Retronecine + p-nitrobenzoyl chloride) | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +10 to +15 |

| 3 | Tetrahedral Intermediate | +5 to +8 |

| 4 | Transition State 2 (Leaving Group Departure) | +20 to +25 |

| 5 | Products (Mono-ester + HCl) | -10 to -15 |

Note: These values are illustrative and not based on specific computational results for this reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.